molecular formula C22H28N2O4 B13949643 Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- CAS No. 63716-00-7

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)-

Cat. No.: B13949643
CAS No.: 63716-00-7
M. Wt: 384.5 g/mol
InChI Key: MGYKILFGZRQEFK-UHFFFAOYSA-N
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Description

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is a complex organic compound with a molecular formula of C22H28N2O4 and a molecular weight of 384.469 g/mol This compound is characterized by the presence of an acetophenone moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction forms an intermediate product, which is then subjected to reductive desulfurization to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine ring and methoxyphenyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, m-(2-hydroxy-3-(4-(m-methoxyphenyl)-1-piperazinyl)propoxy)- is unique due to the combination of its acetophenone, piperazine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

63716-00-7

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone

InChI

InChI=1S/C22H28N2O4/c1-17(25)18-5-3-8-22(13-18)28-16-20(26)15-23-9-11-24(12-10-23)19-6-4-7-21(14-19)27-2/h3-8,13-14,20,26H,9-12,15-16H2,1-2H3

InChI Key

MGYKILFGZRQEFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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